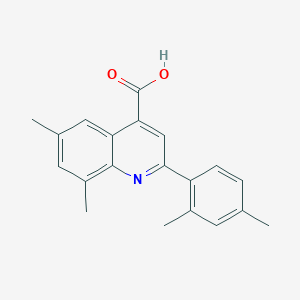

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have a carboxylic acid group attached to the quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, with various groups attached at the 2, 4, 6, and 8 positions . The exact structure would depend on the specific locations and orientations of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .Aplicaciones Científicas De Investigación

-

Structural Studies of Tinuvin® P Analogs

- Field : Organic Chemistry

- Application : The compound 2-(2,4-Dimethylphenyl)-2H-benzotriazole, which is structurally similar to the one you mentioned, has been synthesized and studied for its structural properties .

- Method : The compound was synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate . Its structure was studied by multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state .

- Results : X-ray diffraction analysis showed that the molecule is non-planar, with a twisting angle between the benzotriazole ring and the phenyl group of 48.12(6)º .

-

Properties and Characteristics of Amine and Ester Formulations of 2,4-D

- Field : Agricultural Chemistry

- Application : While not directly related to your compound, the study of amine and ester formulations of 2,4-D (a systemic herbicide) might provide insights into the potential applications of similar compounds .

- Method : The acid of 2,4-D is reacted with an amine to form a salt, rendering the 2,4-D acid active ingredient water soluble .

- Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application : Thiophene-based analogs, which could potentially include compounds similar to the one you mentioned, have been studied for their potential as biologically active compounds .

- Method : The specific methods of synthesis vary widely depending on the specific thiophene derivative being synthesized .

- Results : These compounds have shown a variety of biological effects, indicating their potential for use in medicinal chemistry .

-

Preparation of 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine

- Field : Organic Chemistry

- Application : This compound, which has a similar structure to the one you mentioned, is prepared by reacting cyanuric chloride with m-xylene . It has been used as an insecticide and pesticide synergist .

- Method : The reaction is carried out at a temperature of 0°-110° C in the presence of a Lewis acid and at least one inert chlorinated aromatic solvent .

- Results : The final product is 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine, which has been found to be effective as an insecticide and pesticide synergist .

-

Amitraz Insecticide

- Field : Agricultural Chemistry

- Application : Amitraz, a compound with a similar structure, is a non-systemic acaricide and insecticide . It has been found to have an insect repellent effect, works as an insecticide and also as a pesticide synergist .

- Method : The effectiveness of Amitraz is traced back on alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system and inhibition of monoamine oxidases and prostaglandin synthesis .

- Results : It leads to overexcitation and consequently paralysis and death in insects. Because amitraz is less harmful to mammals, it is among many other purposes best known as an insecticide against mite- or tick-infestation of dogs .

-

Preparation of 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine

- Field : Organic Chemistry

- Application : This compound, which has a similar structure to the one you mentioned, is prepared by reacting cyanuric chloride with m-xylene . It has been used as an insecticide and pesticide synergist .

- Method : The reaction is carried out at a temperature of 0°-110° C in the presence of a Lewis acid and at least one inert chlorinated aromatic solvent .

- Results : The final product is 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine, which has been found to be effective as an insecticide and pesticide synergist .

Safety And Hazards

Direcciones Futuras

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAGMBOAHSUGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)

![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)

![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)